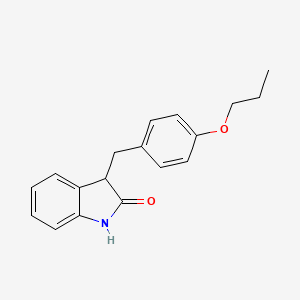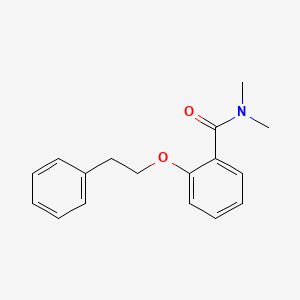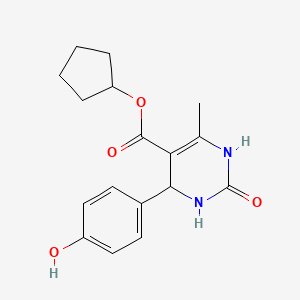
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The unique chemical structure of this compound makes it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. In anti-inflammatory activity, it inhibits the production of pro-inflammatory cytokines and enzymes. In anti-cancer activity, it induces apoptosis and inhibits cell proliferation. In anti-diabetic activity, it enhances insulin sensitivity and glucose uptake. In enzyme modulation, it binds to the active site of enzymes and alters their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has low toxicity and high selectivity towards its target enzymes. In vivo studies have demonstrated its ability to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. However, further studies are needed to fully understand its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole in lab experiments include its high purity, low toxicity, and diverse biological activities. However, its limitations include its limited solubility in water and its potential instability under certain experimental conditions. These factors should be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole. One potential area of investigation is its use as a drug delivery system, as its unique chemical structure may allow for targeted drug delivery to specific tissues. Another area of research is its potential as a diagnostic tool, as its ability to modulate enzyme activity may allow for the detection of specific diseases. Additionally, further studies are needed to fully understand its effects on the human body and its potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide, propylene oxide, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
The unique chemical structure of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole has led to its investigation in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In biochemistry, it has been explored for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, it has been evaluated for its pharmacokinetic properties and drug delivery potential.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-16(21-15-7-5-4-6-8-15)18-19-17(20-22-18)14-11-9-13(2)10-12-14/h4-12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKUGFWRKOGRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=CC=C(C=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)



![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)




